molecular formula C9H14N2O3 B14918099 [(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid

[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid

Cat. No.: B14918099
M. Wt: 198.22 g/mol
InChI Key: PYSKRDUXVJSNGM-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with β-diketones.

    Introduction of the Methoxyacetic Acid Moiety: The methoxyacetic acid group can be introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

Comparison with Similar Compounds

[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(2-ethyl-5-methylpyrazol-3-yl)methoxy]acetic acid

InChI

InChI=1S/C9H14N2O3/c1-3-11-8(4-7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)

InChI Key

PYSKRDUXVJSNGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)COCC(=O)O

Origin of Product

United States

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